molecular formula C19H28N4O3 B10893439 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10893439
M. Wt: 360.5 g/mol
InChI Key: XTYMRHPUEMVNQC-UHFFFAOYSA-N
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Description

N~5~-(1-BICYCLO[221]HEPT-2-YLETHYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of bicyclo[2.2.1]hept-2-ylmethylamine with methyl isocyanate to form an intermediate, which is then reacted with 1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure environments.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinocarbonyl group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. The morpholinocarbonyl group plays a crucial role in binding interactions, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Similar compounds include other bicyclic pyrazole derivatives, such as:

  • N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2,4-dinitrobenzamide
  • N-bicyclo[2.2.1]hept-2-yl-5-[(5-chloro-2-pyridinyl)oxy]-4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide

What sets N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of the bicyclic structure with the morpholinocarbonyl group, which enhances its binding affinity and specificity for certain molecular targets .

Properties

Molecular Formula

C19H28N4O3

Molecular Weight

360.5 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H28N4O3/c1-12(15-10-13-3-4-14(15)9-13)20-18(24)17-11-16(21-22(17)2)19(25)23-5-7-26-8-6-23/h11-15H,3-10H2,1-2H3,(H,20,24)

InChI Key

XTYMRHPUEMVNQC-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC(=NN3C)C(=O)N4CCOCC4

Origin of Product

United States

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